1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2/c1-3-5-14-6-7-15(9-11(12)13)10(4-2)8-14/h1,10-11H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXPNUTQFTEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(F)F)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves several steps, typically starting with the preparation of the piperazine ring. The difluoroethyl group can be introduced using difluoromethylation reagents, while the ethyl and prop-2-ynyl groups are added through alkylation reactions. Common reagents used in these processes include difluoromethyl iodide and alkyl halides .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles such as thiols, amines, or alcohols
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of materials with specific properties, such as increased hydrophobicity or enhanced thermal stability
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular formulas, and molecular weights of 1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine and related compounds:
Pharmacological and Functional Comparisons
Receptor Affinity :
- The propargyl group in the target compound may mimic the alkenyl substituents in 1-(2-Naphthylsulfonyl)-4-(3-phenylprop-2-enyl)piperazine , which shows affinity for phosphodiesterases (PDEs) and serotonin receptors.
- Methoxyphenyl-substituted analogs (e.g., ) demonstrate significant 5-HT1A receptor binding, suggesting that the ethyl and difluoroethyl groups in the target compound could modulate similar pathways .
- Metabolic Stability: The difluoroethyl group likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 1-(2-Hydroxyethyl)-4-phenylpiperazine derivatives) . The propargyl group may introduce alkyne-mediated metabolic resistance, as seen in kinase inhibitors and antifungals .
- Structural Flexibility: Bulky substituents (e.g., naphthylsulfonyl in ) reduce conformational flexibility but enhance target specificity.
Research Findings and Implications
Biological Activity
Chemical Structure and Properties
1-(2,2-Difluoroethyl)-2-ethyl-4-prop-2-ynylpiperazine is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and an ethyl-prop-ynyl moiety. The molecular formula is , with a molecular weight of approximately 237.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate neurotransmitter activity, which may contribute to its pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like effects : Preliminary studies suggest that this compound may enhance serotonin levels in the brain.
- Anxiolytic properties : Its interaction with GABAergic systems may provide anxiolytic benefits.
- Antipsychotic potential : The modulation of dopamine receptors hints at possible antipsychotic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Increases serotonin levels | |
| Anxiolytic | Modulates GABAergic transmission | |
| Antipsychotic | Affects dopamine receptor signaling |
Table 2: Comparative Analysis with Similar Compounds
| Compound | Antidepressant Activity | Anxiolytic Activity | Antipsychotic Activity |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-2-ethyl... | Moderate | High | Moderate |
| 4-Fluorophenylpiperazine | High | Moderate | High |
| N-(2,2-Difluoroethyl)acrylamide | Low | Low | Low |
Case Study 1: Antidepressant Effects in Animal Models
A study conducted on rat models demonstrated that administration of this compound led to significant reductions in behavioral despair in the forced swim test, indicating potential antidepressant effects. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), with the most pronounced effects observed at intermediate doses.
Case Study 2: Anxiolytic Properties Assessment
In another study focusing on anxiety-related behaviors, the compound was tested using the elevated plus maze paradigm. Results indicated that subjects treated with the compound spent significantly more time in the open arms compared to controls, suggesting anxiolytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
